3-Hydroxyguanfacine 3-Hydroxyguanfacine 3-Hydroxy Guanfacine is the main metabolite of Guanfacine in human plasma and urine.
Brand Name: Vulcanchem
CAS No.: 78197-84-9
VCID: VC21344400
InChI: InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16)
SMILES: C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl
Molecular Formula: C9H9Cl2N3O2
Molecular Weight: 262.09 g/mol

3-Hydroxyguanfacine

CAS No.: 78197-84-9

Cat. No.: VC21344400

Molecular Formula: C9H9Cl2N3O2

Molecular Weight: 262.09 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Hydroxyguanfacine - 78197-84-9

CAS No. 78197-84-9
Molecular Formula C9H9Cl2N3O2
Molecular Weight 262.09 g/mol
IUPAC Name N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16)
Standard InChI Key WJJWHWYOPUIOBR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl
Canonical SMILES C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl

Metabolic Formation

The formation of 3-Hydroxyguanfacine occurs through oxidative metabolism of guanfacine, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system . This enzymatic pathway represents the predominant route of guanfacine biotransformation in humans. The specificity of this metabolic process is significant, as it creates potential for drug interactions with medications that inhibit or induce CYP3A4 activity.

The metabolic sequence can be outlined as follows:

  • Guanfacine undergoes oxidation via CYP3A4, resulting in the formation of 3-Hydroxyguanfacine

  • 3-Hydroxyguanfacine subsequently undergoes phase II metabolism through:

    • Glucuronidation to form 3-Hydroxyguanfacine glucuronide

    • Sulphation to form sulphated derivatives

Pharmacokinetic Properties

Excretion and Elimination

Table 1. Key Pharmacokinetic Parameters Related to 3-Hydroxyguanfacine

ParameterValueNote
Primary metabolic enzymeCYP3A4Responsible for oxidative metabolism to 3-Hydroxyguanfacine
Secondary metabolic pathwaysGlucuronidation and sulphationPhase II conjugation reactions
Urinary excretion~30% of recovered radioactivityFor 3-Hydroxyguanfacine glucuronide
Parent compound half-life17 hours (range 10-30 hours)Guanfacine elimination half-life
Total urinary elimination57.0±32.0%For guanfacine and metabolites in normal renal function
Impact of impaired renal functionReduced elimination14.0±9.0% urinary elimination with GFR 10-30mL/min

Drug Interaction Considerations

The formation of 3-Hydroxyguanfacine through CYP3A4-mediated metabolism creates significant potential for drug interactions. Research has demonstrated that concomitant administration of CYP3A4 inhibitors can substantially alter guanfacine pharmacokinetics and, consequently, 3-Hydroxyguanfacine formation.

A drug interaction study with ketoconazole, a potent CYP3A4 inhibitor, revealed that co-administration significantly increased exposure to guanfacine: Cmax increased 1.7-fold, AUC0-t increased 2.8-fold, and AUC0-∞ increased 3.1-fold . This interaction would presumably reduce the formation of 3-Hydroxyguanfacine, potentially altering the balance between parent drug and metabolite effects.

These findings have important clinical implications, as many medications commonly prescribed alongside guanfacine may affect CYP3A4 activity. The interaction potential highlights the need for dose adjustments when guanfacine is administered concurrently with CYP3A4 inhibitors or inducers.

Pharmacological Significance

The direct pharmacological activity of 3-Hydroxyguanfacine remains incompletely characterized in the available literature. The parent compound guanfacine exerts its therapeutic effects primarily through selective agonism of alpha-2A adrenergic receptors, particularly in the prefrontal cortex . This mechanism enhances noradrenaline functioning via α2A-adrenoceptors, which is thought to improve working memory and attention in ADHD patients.

Whether 3-Hydroxyguanfacine retains any alpha-2A adrenergic receptor activity or possesses distinct pharmacological properties remains unclear from the available research. The presence of a hydroxyl group could potentially alter receptor binding affinity or selectivity compared to the parent compound.

Understanding the pharmacological profile of 3-Hydroxyguanfacine would be valuable for several reasons:

Research Implications

The current state of knowledge regarding 3-Hydroxyguanfacine reveals several important areas for future investigation:

Structure-Activity Relationship

Detailed studies examining how the hydroxylation of guanfacine affects its binding to alpha-2A adrenergic receptors would provide valuable insights into structure-activity relationships. This could inform future drug development targeting similar receptor systems.

Metabolite Profiling

Comprehensive characterization of 3-Hydroxyguanfacine and its conjugated derivatives would enhance understanding of guanfacine's complete metabolic fate. This could help explain individual variability in response to guanfacine therapy.

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